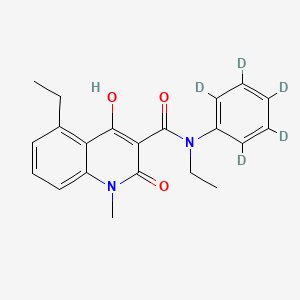

Paquinimod-d5-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H22N2O3 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)quinoline-3-carboxamide |

InChI |

InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3/i6D,7D,8D,11D,12D |

InChI Key |

DIKSYHCCYVYKRO-FQGWPHPPSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3N(C2=O)C)CC)O)[2H])[2H] |

Canonical SMILES |

CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Paquinimod-d5-1 as a Deuterated Analog of Paquinimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Paquinimod and its deuterated analog, Paquinimod-d5-1. Paquinimod is a novel immunomodulatory agent that functions as a specific and orally active inhibitor of the S100A8/S100A9 protein complex. By preventing the interaction of S100A9 with key receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), Paquinimod effectively dampens pro-inflammatory signaling pathways. This compound, as a deuterated form of Paquinimod, is primarily utilized as an internal standard in pharmacokinetic analyses and is predicted to possess enhanced metabolic stability due to the kinetic isotope effect. This guide details the mechanism of action, summarizes available pharmacokinetic data, presents relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction: Paquinimod and the Significance of Deuteration

Paquinimod (ABR-215757) is a quinoline-3-carboxamide derivative with potent immunomodulatory properties. It has been investigated in various autoimmune and inflammatory conditions, including systemic lupus erythematosus, systemic sclerosis, and osteoarthritis. Its primary mechanism of action involves the inhibition of the S100A8/S100A9 complex, also known as calprotectin, which are damage-associated molecular pattern proteins (DAMPs) implicated in a wide range of inflammatory diseases.

The introduction of deuterium, a stable isotope of hydrogen, into drug molecules is a strategic approach in medicinal chemistry to improve their pharmacokinetic profiles. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 system. This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, increased exposure, and potentially a reduced dosing frequency or improved safety profile. This compound is a deuterated analog of Paquinimod, designed to leverage these potential advantages and to serve as a crucial tool in bioanalytical assays.

Mechanism of Action: Inhibition of S100A8/S100A9 Signaling

Paquinimod exerts its immunomodulatory effects by specifically targeting the S100A9 subunit of the S100A8/S100A9 heterodimer. This interaction prevents S100A9 from binding to its cell surface receptors, primarily TLR4 and RAGE. The downstream signaling cascade, which involves the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines, is thereby inhibited.

Signaling Pathway of S100A9 and the Role of Paquinimod

The binding of S100A8/A9 to TLR4 and RAGE on immune cells, such as macrophages and neutrophils, triggers a signaling cascade that leads to the activation of NF-κB. This transcription factor then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Paquinimod, by blocking the initial ligand-receptor interaction, effectively suppresses this inflammatory response.

Caption: Paquinimod inhibits the S100A8/A9 signaling pathway.

Pharmacokinetic Profile

While direct comparative pharmacokinetic data for Paquinimod versus this compound is not publicly available, the known principles of the deuterium kinetic isotope effect allow for theoretical predictions. Deuteration is expected to slow the rate of metabolism, leading to a longer half-life and increased systemic exposure for this compound compared to its non-deuterated counterpart.

Preclinical and Clinical Pharmacokinetics of Paquinimod

Pharmacokinetic studies of Paquinimod have been conducted in both preclinical models and human clinical trials.

| Parameter | Species | Dose | Route | Value | Reference |

| Plasma Concentration | Mouse (MRL-lpr/lpr) | 0.04 mg/kg/day | Drinking Water | 0.03 µmol/L | [1][2] |

| Plasma Concentration | Mouse (MRL-lpr/lpr) | 0.2 mg/kg/day | Drinking Water | 0.17 µmol/L | [1][2] |

| Half-life (t½) | Human (SLE patients) | Not specified | Oral | Approx. 80 hours | [3] |

| Steady State | Human (SSc patients) | 3 mg/day | Oral | Achieved within 2 weeks | [4] |

| Pre-dose Concentration | Human (SSc patients) | 3 mg/day | Oral | 4650 ± 436 nmol/L (at 8 weeks) | [3] |

Theoretical Pharmacokinetic Advantages of this compound

Based on the deuterium kinetic isotope effect, this compound is expected to exhibit:

-

Reduced Rate of Metabolism: Slower cleavage of C-D bonds compared to C-H bonds by metabolic enzymes.

-

Increased Half-Life: A longer duration of action in the body.

-

Increased Bioavailability: Higher systemic exposure after oral administration.

-

Reduced Metabolite-Related Toxicity: Potential for a more favorable safety profile if metabolites contribute to adverse effects.

Experimental Protocols

This section outlines representative experimental protocols for the in vivo evaluation of Paquinimod and the bioanalytical quantification using a deuterated internal standard like this compound.

In Vivo Efficacy Study in a Mouse Model of Osteoarthritis

This protocol is based on studies evaluating Paquinimod in a collagenase-induced osteoarthritis (CIOA) mouse model.

Objective: To assess the prophylactic effect of Paquinimod on the development of synovial activation, osteophyte formation, and cartilage damage.

Materials:

-

C57Bl/6 mice

-

Collagenase (1U)

-

Paquinimod

-

Vehicle (e.g., drinking water)

-

Histological staining reagents (e.g., Safranin-O)

-

Imaging software for analysis

Procedure:

-

Animal Acclimatization: Acclimatize C57Bl/6 mice for at least one week before the experiment.

-

Paquinimod Administration: Administer Paquinimod (e.g., 3.75 mg/kg) in the drinking water, refreshed twice a week, starting 4 days before OA induction.

-

OA Induction: Induce osteoarthritis by two intra-articular injections of 1U collagenase into the knee joint.

-

Monitoring: Monitor the animals for the duration of the study (e.g., several weeks).

-

Histological Analysis: At the end of the study, sacrifice the animals and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin-O for visualization of cartilage.

-

Scoring: Score synovial thickening, osteophyte size, and cartilage damage using established scoring systems (e.g., a modified Pritzker OARSI score).

Caption: Experimental workflow for in vivo efficacy testing.

Bioanalytical Quantification using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a general framework for the quantification of Paquinimod in biological matrices using this compound as an internal standard.

Objective: To accurately and precisely quantify the concentration of Paquinimod in plasma samples.

Materials:

-

Plasma samples containing Paquinimod

-

This compound (internal standard)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system (e.g., triple quadrupole)

-

C18 analytical column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

To a known volume of plasma, add a known amount of this compound solution in acetonitrile.

-

Precipitate proteins by adding an excess of acetonitrile.

-

Vortex and centrifuge the samples.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Separate Paquinimod and this compound on a C18 column using a gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis:

-

Integrate the peak areas for Paquinimod and this compound.

-

Calculate the peak area ratio of Paquinimod to this compound.

-

Determine the concentration of Paquinimod in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of Paquinimod.

-

Caption: Bioanalytical workflow for Paquinimod quantification.

Conclusion

Paquinimod is a promising immunomodulatory agent with a well-defined mechanism of action targeting the pro-inflammatory S100A8/S100A9 complex. Its deuterated analog, this compound, serves as an essential tool for accurate bioanalysis and holds the potential for an improved pharmacokinetic profile. While direct comparative studies are needed to quantify the benefits of deuteration for Paquinimod, the established principles of the kinetic isotope effect strongly suggest advantages in metabolic stability. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of Paquinimod and the application of its deuterated analog in drug development.

References

The Synthesis and Chemical Profile of Paquinimod-d5-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and analytical characterization of Paquinimod-d5-1, a deuterated isotopologue of the immunomodulatory agent Paquinimod. Paquinimod has garnered significant interest for its therapeutic potential in autoimmune diseases, primarily through its targeted inhibition of the S100A9 protein. The introduction of deuterium atoms in this compound offers a valuable tool for various research applications, including metabolic stability studies and use as an internal standard in pharmacokinetic analyses. This document outlines a plausible synthetic route, detailed, albeit hypothetical, experimental protocols, and expected analytical data for this compound. Furthermore, it visualizes the established signaling pathway of Paquinimod's mechanism of action and a representative experimental workflow for its synthesis and purification.

Chemical Structure and Properties

Paquinimod, chemically known as N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, is a small molecule belonging to the quinoline-3-carboxamide class of compounds. The "-d5" designation in this compound indicates the presence of five deuterium atoms, which, for the purpose of this guide, are presumed to be located on the 5-ethyl group, a common site for metabolic oxidation. The "-1" is likely an internal batch or lot number and does not denote a specific chemical isomer.

Table 1: Chemical and Physical Properties of Paquinimod and this compound

| Property | Paquinimod | This compound (Predicted) |

| IUPAC Name | N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide | N-ethyl-5-(ethyl-d5)-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide |

| Molecular Formula | C₂₁H₂₂N₂O₃ | C₂₁H₁₇D₅N₂O₃ |

| Molecular Weight | 350.41 g/mol | 355.44 g/mol |

| CAS Number | 248282-01-1 | Not available |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in DMSO and Ethanol | Soluble in DMSO and Ethanol |

Proposed Synthesis of this compound

Synthesis of 3-(Ethyl-d5)-aniline

The synthesis of the deuterated aniline precursor can be achieved through the deuteration of ethylbenzene followed by nitration and reduction.

Experimental Protocol:

-

Deuteration of Ethylbenzene: Ethylbenzene is subjected to deuteration using a suitable deuterium source, such as D₂O, in the presence of a catalyst like a supported noble metal (e.g., Pd/C) or an acid/base catalyst under elevated temperature and pressure. This process will exchange the five protons on the ethyl group for deuterium atoms to yield ethylbenzene-d5.

-

Nitration: The resulting ethylbenzene-d5 is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, predominantly at the para position, yielding 1-(ethyl-d5)-4-nitrobenzene.

-

Reduction: The nitro group of 1-(ethyl-d5)-4-nitrobenzene is then reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C) to afford 3-(ethyl-d5)-aniline.

Synthesis of the Quinoline-3-carboxylic Acid Core

The quinoline core can be constructed using a Vilsmeier-Haack reaction followed by oxidation.

Experimental Protocol:

-

Vilsmeier-Haack Reaction: The synthesized 3-(ethyl-d5)-aniline is first acylated with acetic anhydride to form the corresponding acetanilide. This intermediate is then treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to induce cyclization and formylation, yielding 2-chloro-5-(ethyl-d5)-3-formylquinoline.

-

Hydrolysis and N-methylation: The 2-chloro group is hydrolyzed to a hydroxyl group, and the quinoline nitrogen is methylated using a methylating agent like methyl iodide or dimethyl sulfate to yield 5-(ethyl-d5)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

-

Oxidation: The aldehyde at the 3-position is oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or sodium chlorite, to give 5-(ethyl-d5)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Amide Coupling to Yield this compound

The final step is the coupling of the quinoline-3-carboxylic acid with N-ethylaniline.

Experimental Protocol:

-

Activation of Carboxylic Acid: The carboxylic acid is activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Amidation: N-ethylaniline is added to the activated carboxylic acid, and the reaction is stirred at room temperature until completion to yield the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and spectrometric techniques.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Results |

| ¹H NMR | The spectrum would be similar to that of Paquinimod, with the notable absence of signals corresponding to the 5-ethyl group's protons. The remaining proton signals would be consistent with the Paquinimod structure. |

| ¹³C NMR | The spectrum would show signals corresponding to all 21 carbon atoms. The signals for the deuterated ethyl group would exhibit a characteristic splitting pattern due to C-D coupling. |

| Mass Spectrometry (ESI-MS) | A prominent peak at m/z 356.2 [M+H]⁺ would be expected, which is 5 mass units higher than that of unlabeled Paquinimod (m/z 351.2). |

| High-Resolution Mass Spectrometry (HRMS) | The measured mass would be consistent with the calculated exact mass of the [M+H]⁺ ion of C₂₁H₁₈D₅N₂O₃⁺. |

| Purity (HPLC) | >98% |

Mechanism of Action and Signaling Pathway

Paquinimod exerts its immunomodulatory effects by binding to the S100A9 protein, which is a member of the S100 family of calcium-binding proteins. S100A9 is known to act as a damage-associated molecular pattern (DAMP) molecule, promoting inflammation by interacting with cell surface receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). By binding to S100A9, Paquinimod allosterically inhibits its interaction with TLR4 and RAGE, thereby blocking downstream pro-inflammatory signaling cascades.

Paquinimod-d5-1 as an Inhibitor of S100A8/A9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The S100A8/A9 protein complex, also known as calprotectin, is a critical member of the damage-associated molecular pattern (DAMP) family of proteins. Predominantly expressed by myeloid cells such as neutrophils and monocytes, S100A8/A9 is released into the extracellular space in response to infection or tissue damage. Once secreted, it acts as a potent pro-inflammatory mediator by engaging with cell surface receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This interaction triggers intracellular signaling cascades that drive the production of inflammatory cytokines and chemokines, perpetuating the inflammatory response. Elevated levels of S100A8/A9 are associated with a wide range of inflammatory and autoimmune diseases, including osteoarthritis, systemic sclerosis, lupus, and idiopathic pulmonary fibrosis, making it a compelling therapeutic target.

Paquinimod (ABR-215757) is a novel, orally active quinoline-3-carboxamide derivative that has been identified as a specific inhibitor of the S100A8/A9 complex.[1][2] It exerts its immunomodulatory effects by directly binding to the S100A9 subunit, thereby preventing the S100A8/A9 complex from interacting with its cognate receptors.[1][2]

This technical guide focuses on the core inhibitory action of Paquinimod on the S100A8/A9 signaling axis. The "-d5-1" designation in Paquinimod-d5-1 refers to a deuterated analog of the parent compound.[3] Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are commonly used in drug development.[4][5] While sometimes used to improve pharmacokinetic properties, they are frequently employed as stable isotope-labeled internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[6][7] Published pharmacokinetic studies of Paquinimod have utilized a stable isotope-labeled internal standard for just this purpose.[6] Therefore, for the purposes of understanding the biological mechanism of action, the data and methodologies presented herein pertain to Paquinimod.

Mechanism of Action

Paquinimod's primary mechanism of action is the direct binding to the S100A9 protein, a key component of the S100A8/A9 heterodimer.[1] This binding event is crucial as it allosterically inhibits the interaction between the S100A8/A9 complex and its downstream signaling receptors, TLR4 and RAGE.[1][2] By preventing this protein-protein interaction, Paquinimod effectively neutralizes the pro-inflammatory capacity of extracellular S100A8/A9. This blockade disrupts the initiation of the downstream inflammatory cascade, leading to a reduction in the production of key inflammatory mediators such as IL-6, IL-8, and matrix metalloproteinases (MMPs).[1]

Signaling Pathway Inhibition

The S100A8/A9 complex functions as a key alarmin, activating myeloid cells through the TLR4/MD2 receptor complex and RAGE. This engagement initiates a signaling cascade that typically involves the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a master regulator of inflammatory gene expression. The result is the transcription and secretion of numerous pro-inflammatory cytokines and chemokines, which recruit and activate other immune cells, amplifying the inflammatory state.

Paquinimod intervenes at the very beginning of this cascade. By binding to S100A9, it prevents the ligand (S100A8/A9) from docking with its receptors (TLR4/RAGE), thus silencing the downstream signal.

Quantitative Inhibition Data

The inhibitory potency of Paquinimod has been quantified in various assays. The data highlights its ability to disrupt S100A8/A9 signaling and function at both the molecular and cellular levels.

| Parameter | Value | Assay Description |

| IC₅₀ | ~878 nM | Inhibition of S100A9-induced NF-κB luciferase activity in 293-hTLR4-MD2-CD14 transfected cells. |

| IC₅₀ | 23 µM | Inhibition of human S100A9 (100 nM) binding to immobilized human TLR4/MD2 complex. |

| IC₅₀ | 26 µM | Inhibition of human S100A9 (100 nM) binding to immobilized human RAGE. |

Table 1: In Vitro Inhibitory Potency of Paquinimod.

In addition to direct inhibition metrics, Paquinimod has demonstrated significant efficacy in reducing the downstream effects of S100A8/A9 stimulation in various experimental models.

| Model System | Treatment | Effect |

| Human Osteoarthritic Synovium | Paquinimod + S100A9 | 35% reduction in IL-6, 38% reduction in IL-8, 39% reduction in MMP-1, 64% reduction in MMP-3.[1] |

| Collagenase-Induced Osteoarthritis (Mouse) | 3.75 mg/kg Paquinimod | 57% reduction in synovial thickening, 66% reduction in osteophyte size, 47-75% reduction in cartilage damage.[1][8] |

Table 2: Functional Effects of Paquinimod in Ex Vivo and In Vivo Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize Paquinimod's inhibitory effects.

In Vitro: NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the ability of Paquinimod to inhibit S100A9-mediated activation of the TLR4 signaling pathway.

-

Cell Line: Human embryonic kidney (HEK) 293 cells stably transfected to express human TLR4, MD2, and CD14, along with an NF-κB-inducible luciferase reporter gene.

-

Stimulation: Cells are incubated with recombinant human S100A9 protein to stimulate TLR4-dependent NF-κB activation.

-

Inhibition: Paquinimod is added to the cell cultures at a range of concentrations prior to or concurrently with S100A9 stimulation.

-

Readout: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of NF-κB activation.

-

Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of Paquinimod. An IC₅₀ of approximately 878 nM was determined using this method.

In Vivo: Collagenase-Induced Osteoarthritis (CIOA) Mouse Model

This model is used to evaluate the efficacy of Paquinimod in a disease state characterized by high synovial activation and S100A8/A9 upregulation.

-

Model Induction: Osteoarthritis is induced in C57BL/6 mice via intra-articular injection of collagenase into the knee joint.[1]

-

Treatment: Paquinimod is administered to the mice, typically dissolved in their drinking water, at a specified dose (e.g., 3.75 mg/kg/day).[1] Treatment is often initiated prophylactically, starting several days before disease induction.[1]

-

Duration: The study continues for several weeks to allow for the development of OA pathology.

-

-

Synovial Thickening: Scored to assess inflammation.

-

Osteophyte Formation: Measured using imaging software to quantify bone spur growth.

-

Cartilage Damage: Scored using a standardized system (e.g., OARSI score) to evaluate cartilage degradation.[1]

-

In Vivo: Cecal Ligation and Puncture (CLP) Sepsis Mouse Model

This protocol assesses Paquinimod's ability to mitigate the systemic inflammatory response and organ damage in a model of sepsis.

-

Model Induction: Sepsis is induced in mice through a surgical procedure involving the ligation and puncture of the cecum, leading to polymicrobial peritonitis.

-

Treatment: Paquinimod (e.g., 10 mg/kg) is typically administered via intraperitoneal injection before and/or after the CLP surgery.[7] The compound is often dissolved in a vehicle such as castor oil.[7]

-

Endpoints: Disease progression and the effect of the inhibitor are monitored by assessing:

-

Renal Function: Measurement of serum blood urea nitrogen (BUN) and creatinine levels.[7]

-

Histopathology: Examination of kidney tissue for pathological changes, inflammation, and cell death.[7]

-

Inflammatory Markers: Quantification of inflammatory cell infiltration (e.g., macrophages) and cytokine levels in tissue and serum.[7]

-

Conclusion

Paquinimod is a well-characterized, potent inhibitor of the S100A8/A9 inflammatory pathway. Its mechanism of action, centered on the direct binding to S100A9 and subsequent blockade of TLR4 and RAGE receptor interactions, is supported by robust in vitro and in vivo data. With demonstrated efficacy in multiple preclinical models of inflammatory and fibrotic diseases, Paquinimod represents a promising therapeutic agent. The development of deuterated analogs, such as this compound, for use as internal standards in pharmacokinetic assays is a critical component of its clinical translation, enabling precise quantification and characterization of the drug's behavior in biological systems. This comprehensive understanding of its molecular target, mechanism of inhibition, and pharmacological properties provides a solid foundation for its continued development as a treatment for S100A8/A9-driven pathologies.

References

- 1. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 6. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

The role of Paquinimod in modulating the immune system.

An In-depth Technical Guide on the Role of Paquinimod in Modulating the Immune System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paquinimod (ABR-215757) is an orally active quinoline-3-carboxamide derivative with potent immunomodulatory properties.[1][2] Extensive preclinical and early-phase clinical studies have demonstrated its efficacy in a range of autoimmune and inflammatory conditions, including systemic lupus erythematosus (SLE), systemic sclerosis (SSc), rheumatoid arthritis, and multiple sclerosis.[3][4][5] The primary mechanism of action involves the targeted inhibition of the S100A9 protein, a key alarmin and damage-associated molecular pattern (DAMP) molecule.[4][6] By binding to S100A9, Paquinimod prevents its interaction with crucial pattern recognition receptors, namely Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), thereby attenuating downstream pro-inflammatory signaling cascades.[1][2][7] This guide provides a comprehensive technical overview of Paquinimod's mechanism of action, its effects on various immune cell populations, and its therapeutic potential, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the core signaling pathways.

Core Mechanism of Action: Inhibition of S100A9 Signaling

Paquinimod's immunomodulatory effects are centered on its ability to bind to the S100A9 protein.[4] S100A9, often existing as a heterodimer with S100A8 (forming calprotectin), is released by activated or stressed myeloid cells like neutrophils and monocytes.[6][8] Extracellular S100A9 acts as a potent pro-inflammatory signal by engaging with TLR4 and RAGE on the surface of immune cells.[1][2]

This interaction triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and subsequent production of a wide array of inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6.[1][6][9] Paquinimod physically binds to S100A9, sterically hindering its ability to dock with TLR4 and RAGE, thus effectively shutting down this inflammatory amplification loop.[2][7][10]

Signaling Pathway Diagram

The following diagram illustrates the S100A9-TLR4 signaling pathway and the inhibitory action of Paquinimod.

References

- 1. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sclerodermanews.com [sclerodermanews.com]

- 4. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 7. S100A9 Inhibitor Paquinimod (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. S100a8 inhibitor Paquinimod attenuates coal dust-induced pulmonary fibrosis via blocking neutrophils-S100a8-Tlr4-macrophages signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the binding of Paquinimod to S100A9 to prevent interaction with TLR4 and RAGE receptors.

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Paquinimod, a quinoline-3-carboxamide derivative, in preventing the pro-inflammatory signaling cascades initiated by the S100A9 protein. By binding directly to S100A9, Paquinimod effectively blocks its interaction with two key receptors: Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This guide provides a comprehensive overview of the underlying molecular interactions, quantitative binding data, detailed experimental protocols for studying this process, and visual representations of the involved pathways and workflows.

Introduction: The Inflammatory Nexus of S100A9, TLR4, and RAGE

S100A9 is a calcium-binding protein that plays a pivotal role in numerous inflammatory diseases. When released into the extracellular space, it acts as a Damage-Associated Molecular Pattern (DAMP), signaling cellular stress or injury. S100A9 exerts its pro-inflammatory effects primarily through the activation of TLR4 and RAGE. This engagement triggers downstream signaling pathways, leading to the production of inflammatory cytokines and perpetuating the inflammatory response.

Paquinimod has emerged as a promising therapeutic agent by directly targeting S100A9 and disrupting this critical inflammatory axis. Understanding the precise molecular interactions and having robust methods to quantify this inhibition are crucial for the development of S100A9-targeted therapies.

Quantitative Analysis of Paquinimod's Inhibitory Activity

The efficacy of Paquinimod in disrupting the S100A9-receptor interaction has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data from published studies.

| Inhibitor | Interaction Inhibited | Assay Type | IC50 Value | Reference |

| Paquinimod | S100A9-induced NF-κB activation | Luciferase Reporter Assay | ~878 nM | [1] |

| Imidazo-[2,1-B]-thiazole derivative (Compound 2) | S100A9 - RAGE | Competitive Binding Assay | 3.13 µM | [2] |

| N-(heteroaryl)-sulfonamide derivative | S100A9 - RAGE | Homogeneous Assay | 0.07 µM | [2] |

Table 1: Inhibitory concentrations of Paquinimod and related compounds on S100A9-mediated signaling.

Signaling Pathways: S100A9 Activation of TLR4 and RAGE

The binding of S100A9 to TLR4 and RAGE initiates distinct yet overlapping signaling cascades that converge on the activation of the master inflammatory transcription factor, NF-κB.

S100A9-TLR4 Signaling Pathway

Caption: S100A9-TLR4 signaling pathway and Paquinimod's point of inhibition.

S100A9-RAGE Signaling Pathway

Caption: S100A9-RAGE signaling pathway and Paquinimod's point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the binding of Paquinimod to S100A9 and its inhibitory effects on receptor interactions.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol:

-

Ligand Immobilization:

-

Sensor Chip: CM5 sensor chip.

-

Immobilization Chemistry: Amine coupling.

-

Ligand: Recombinant human S100A9 diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 4.5.

-

Procedure:

-

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the S100A9 solution over the activated surface.

-

Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

-

Kinetic Analysis:

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Analyte: Paquinimod dissolved in running buffer at a series of concentrations (e.g., 0.1 nM to 1 µM).

-

Flow Rate: 30 µL/min.

-

Association Time: 180 seconds.

-

Dissociation Time: 300 seconds.

-

Regeneration: A short pulse of 10 mM Glycine-HCl, pH 2.5.

-

-

Data Analysis:

-

The sensorgram data is fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Inhibition of S100A9-Receptor Binding

This competitive ELISA protocol is designed to quantify the ability of Paquinimod to inhibit the binding of S100A9 to immobilized TLR4 or RAGE.

Detailed Protocol:

-

Plate Coating:

-

Coat a 96-well high-binding microplate with 100 µL/well of recombinant human TLR4/MD2 complex or RAGE-Fc chimera at a concentration of 2 µg/mL in PBS.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with Wash Buffer (PBS containing 0.05% Tween-20).

-

Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (PBS containing 1% BSA) and incubate for 2 hours at room temperature.

-

-

Competitive Inhibition:

-

Wash the plate three times with Wash Buffer.

-

In a separate plate, pre-incubate a constant concentration of biotinylated S100A9 (e.g., 1 µg/mL) with serial dilutions of Paquinimod (or vehicle control) for 1 hour at room temperature.

-

Transfer 100 µL of the pre-incubated mixtures to the coated and blocked plate.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL/well of streptavidin-HRP diluted in Blocking Buffer (e.g., 1:1000).

-

Incubate for 1 hour at room temperature.

-

-

Development and Measurement:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Stop the reaction by adding 50 µL of 2N H2SO4.

-

Read the absorbance at 450 nm using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of Paquinimod.

-

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of S100A9-TLR4 Complex

Co-IP is used to demonstrate that Paquinimod can disrupt the interaction between S100A9 and TLR4 in a cellular context.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing both S100A9 and TLR4 (e.g., human monocytes or a transfected cell line).

-

Treat the cells with Paquinimod (e.g., 1 µM) or vehicle control for a specified time (e.g., 4 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Immunoprecipitation:

-

Transfer the supernatant to a new tube.

-

Add an anti-TLR4 antibody (e.g., 2 µg) to the lysate and incubate with gentle rotation for 4 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 2 hours or overnight at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-S100A9 antibody to detect the amount of S100A9 that was co-immunoprecipitated with TLR4.

-

A decrease in the S100A9 band intensity in the Paquinimod-treated sample compared to the control indicates disruption of the S100A9-TLR4 interaction.

-

Conclusion

Paquinimod represents a targeted therapeutic strategy that directly interferes with the pro-inflammatory functions of S100A9. By binding to S100A9, it effectively prevents the activation of TLR4 and RAGE, thereby mitigating downstream inflammatory signaling. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug developers to further investigate the therapeutic potential of Paquinimod and other S100A9 inhibitors in a variety of inflammatory and autoimmune diseases. The continued exploration of this molecular interaction holds significant promise for the development of novel anti-inflammatory therapies.

References

The potential of Paquinimod in treating autoimmune diseases like systemic lupus erythematosus (SLE) and systemic sclerosis.

An In-depth Examination of a Novel S100A9 Inhibitor for Systemic Lupus Erythematosus (SLE) and Systemic Sclerosis (SSc)

Introduction

Systemic lupus erythematosus (SLE) and systemic sclerosis (SSc) are chronic, debilitating autoimmune diseases characterized by systemic inflammation, immune dysregulation, and multi-organ damage. Current therapeutic strategies often rely on broad immunosuppression, which can be associated with significant side effects and incomplete efficacy. Paquinimod (ABR-215757) is an orally active quinoline-3-carboxamide derivative with immunomodulatory properties that offers a more targeted therapeutic approach.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the potential of Paquinimod in the treatment of SLE and SSc, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.

Core Mechanism of Action: Targeting the S100A9 Inflammatory Pathway

Paquinimod's primary mechanism of action is the inhibition of the S100A9 protein.[1][3] S100A9 is a calcium-binding protein that acts as a damage-associated molecular pattern (DAMP).[4] In inflammatory conditions, S100A9 is released by activated myeloid cells, such as neutrophils and monocytes, and propagates the inflammatory cascade by binding to and activating Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[3][5][6] This interaction triggers downstream signaling pathways, including the activation of nuclear factor-κB (NF-κB), leading to the production of pro-inflammatory cytokines and chemokines.[5][7]

Paquinimod binds to S100A9, preventing its interaction with TLR4 and RAGE, thereby attenuating the subsequent inflammatory signaling.[3][5] This targeted approach allows for the modulation of the innate immune response without causing broad immunosuppression.

Preclinical Evidence in Systemic Lupus Erythematosus (SLE)

The efficacy of Paquinimod in SLE has been evaluated in the lupus-prone MRL-lpr/lpr mouse model.[8]

Quantitative Data from MRL-lpr/lpr Mouse Studies

| Parameter | Paquinimod Treatment | Control | Comparison Treatments | Reference |

| Disease Inhibition | Significant inhibition of disease progression | Progressive disease | Comparable to Prednisolone and Mycophenolate Mofetil | [8] |

| Serologic Markers | Prominent positive effects on markers | Worsening markers | Not specified | [8] |

| Steroid-Sparing Effect | Observed | Not applicable | Not applicable | [8] |

Experimental Protocol: MRL-lpr/lpr Mouse Model

-

Animal Model: Lupus-prone MRL-lpr/lpr mice were used to model the spontaneous development of SLE.

-

Treatment: Paquinimod was administered orally. Control groups received a placebo. Comparative arms were treated with established SLE therapies like prednisolone and mycophenolate mofetil.

-

Efficacy Assessment: Disease progression was monitored by assessing various parameters, including proteinuria, autoantibody levels (e.g., anti-dsDNA), and histopathological changes in organs like the kidneys.

-

Data Analysis: Statistical analysis was performed to compare the outcomes between the treatment and control groups.

Clinical Evidence in Systemic Lupus Erythematosus (SLE)

Paquinimod has been evaluated in Phase I and II clinical trials for the treatment of SLE.[8][9][10]

Summary of Clinical Trial Data in SLE

| Study Phase | Dosage | Number of Patients | Key Findings | Adverse Events | Reference |

| Phase Ib | Dose-ranging up to 6.0 mg/day | Cohorts of SLE patients | Doses up to 3.0 mg/day were well tolerated. Linear pharmacokinetics suitable for once-daily dosing. | Majority mild to moderate and transient. Most frequent were arthralgia and myalgia at doses ≥4.5 mg/day. | [8] |

| Phase II (NCT00997100) | Not specified | Patients with mild active SLE | Exploratory study of changes in disease activity and biomarkers. | Not detailed in the provided search results. | [9] |

Preclinical Evidence in Systemic Sclerosis (SSc)

The anti-fibrotic potential of Paquinimod has been investigated in the tight skin 1 (Tsk1/+) mouse model of SSc.[1]

Quantitative Data from Tight Skin 1 Mouse Studies

| Parameter | Paquinimod Treatment | Control | Key Findings | Reference |

| Skin Thickness | Reduced | Increased | Significant reduction in skin fibrosis. | [1] |

| Myofibroblast Count | Decreased | Increased | Reduction in a key cell type driving fibrosis. | [1] |

| Total Hydroxyproline Content | Decreased | Increased | Indicates reduced collagen deposition. | [1] |

| Macrophage Polarization | Shift from M2 to M1 phenotype | Predominantly M2 phenotype | Polarization towards a less pro-fibrotic macrophage phenotype. | [1] |

| TGF-β Response | Reduced | Increased | Attenuation of a major pro-fibrotic signaling pathway. | [1] |

| Auto-antibody Production | Abrogated increase | Increased | Systemic effect on the autoimmune response. | [1] |

Experimental Protocol: Tight Skin 1 Mouse Model

-

Animal Model: The tight skin 1 (Tsk1/+) mouse model, which spontaneously develops skin fibrosis, was utilized.

-

Treatment: Paquinimod was administered to the mice, typically through their drinking water.

-

Fibrosis Assessment: Skin fibrosis was quantified by measuring skin thickness, histological analysis of collagen deposition, and counting the number of α-smooth muscle actin-positive myofibroblasts. The total hydroxyproline content in skin samples was also measured as a biochemical marker of collagen.

-

Immunological Assessment: The phenotype of macrophages in the skin was analyzed by flow cytometry or immunohistochemistry to determine the M1/M2 polarization state. The transforming growth factor-beta (TGF-β) response and levels of auto-antibodies were also evaluated.

Clinical Evidence in Systemic Sclerosis (SSc)

An open-label clinical study (NCT01487551) has been conducted to evaluate the safety and biomarker changes in SSc patients treated with Paquinimod.[2][11]

Summary of Clinical Trial Data in SSc

| Parameter | Dosage | Number of Patients | Duration | Key Biomarker Findings | Safety Profile | Reference |

| Biomarker & Safety Study | 3 mg/day | 9 | 8 weeks | - Reduced type I IFN activity in serum and skin.- Reduced serum CCL2 in 7 of 9 patients.- Median 10% reduction in skin myofibroblasts. | Generally well tolerated. Mild to moderate adverse events, most commonly arthralgia and headache. | [2][11] |

Conclusion

Paquinimod represents a promising, targeted therapeutic agent for autoimmune diseases such as SLE and SSc. Its unique mechanism of inhibiting the S100A9-mediated inflammatory pathway has been substantiated by a growing body of preclinical and clinical data. In models of lupus, Paquinimod has demonstrated efficacy comparable to established treatments with a steroid-sparing effect.[8] In the context of systemic sclerosis, it has shown significant anti-fibrotic effects in preclinical models and has translated to promising biomarker changes in an early-phase clinical trial, notably a reduction in myofibroblasts.[1][2][11] The oral bioavailability and generally well-tolerated safety profile further enhance its potential as a novel treatment modality. Further investigation in larger, randomized controlled trials is warranted to fully elucidate the clinical efficacy and long-term safety of Paquinimod in these complex autoimmune conditions.

References

- 1. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S100A9 Inhibitor Paquinimod (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]

- 7. Convergence and amplification of toll-like receptor (TLR) and receptor for advanced glycation end products (RAGE) signaling pathways via high mobility group B1 (HMGB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PubMed [pubmed.ncbi.nlm.nih.gov]

Paquinimod in Preclinical Models of Idiopathic Pulmonary Fibrosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function and ultimately, death. The pathogenesis of IPF is complex and involves epithelial cell injury, chronic inflammation, and the aberrant activation of fibroblasts, resulting in excessive extracellular matrix deposition. Paquinimod is an orally active immunomodulatory compound belonging to the quinoline-3-carboxamide class. It has demonstrated efficacy in various preclinical models of autoimmune and inflammatory diseases.[1][2] This technical guide provides an in-depth summary of the preclinical studies investigating the use of Paquinimod as a potential therapeutic agent for IPF, focusing on its mechanism of action, experimental protocols, and quantitative efficacy data.

Mechanism of Action: Targeting the S100A9-TLR4/RAGE Axis

Paquinimod's primary mechanism of action involves the inhibition of the S100A9 protein.[3][4] S100A9 is a damage-associated molecular pattern (DAMP) protein, which is significantly upregulated during inflammation and tissue injury.[5][6] In the context of pulmonary fibrosis, elevated levels of S100A9 are associated with disease progression and poor prognosis.[5][6] S100A9 exerts its pro-inflammatory and pro-fibrotic effects by binding to receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[2][6] Paquinimod functions by binding to S100A9, thereby preventing its interaction with these receptors and inhibiting downstream signaling pathways that drive inflammation and fibrosis.[2][6]

Preclinical Efficacy in Animal Models of Pulmonary Fibrosis

Paquinimod has been evaluated in multiple rodent models of pulmonary fibrosis, demonstrating significant anti-fibrotic and anti-inflammatory effects. The most commonly used model is the bleomycin-induced fibrosis model, which recapitulates key features of human IPF.[3][6]

Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model

The typical workflow for evaluating Paquinimod in a bleomycin (BLM)-induced fibrosis model involves several key steps, from induction of fibrosis to the final analysis of lung tissue. This process allows for the assessment of both the preventive and therapeutic potential of the compound.

Detailed Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

-

Animal Strain: C57BL/6 mice are commonly used.[2]

-

Induction: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 mg/kg) is administered to anesthetized mice to induce lung injury and subsequent fibrosis.[3][6]

-

Paquinimod Administration: Treatment protocols vary, but a representative preventive regimen involves daily administration of Paquinimod (e.g., 10-25 mg/kg) via oral gavage or in drinking water, starting one day after bleomycin administration and continuing for 14 to 21 days.[2][4]

Silica-Induced Pulmonary Fibrosis Model

-

Induction: A single intranasal instillation of silica microparticles (e.g., 1 mg/mouse) is administered.[7]

-

Paquinimod Administration: Paquinimod (e.g., 10 mg/kg) is administered intranasally at the time of silica exposure, with analysis performed at a later time point (e.g., day 7).[7]

Key Efficacy Endpoints and Methodologies

-

Histological Analysis: Lung tissue is fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition (blue staining). Fibrosis is often quantified using a semi-quantitative scoring system, such as the Ashcroft score.[7]

-

Hydroxyproline Assay: This biochemical assay quantifies the total collagen content in lung homogenates, serving as a primary quantitative marker of fibrosis.[4][5]

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline to collect BALF. Total and differential cell counts (neutrophils, lymphocytes, macrophages) are performed to assess the degree of inflammation.[4][5]

-

Gene and Protein Expression Analysis: Quantitative PCR (qPCR) and Western blotting are used to measure the expression levels of key pro-fibrotic and inflammatory markers in lung tissue, such as Transforming Growth Factor-beta (TGF-β), Alpha-Smooth Muscle Actin (α-SMA), vimentin, and various collagens (e.g., COL1A1).[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Paquinimod in IPF models.

Table 1: Effect of Paquinimod on Markers of Lung Fibrosis

| Parameter | Animal Model | Paquinimod Effect | Control Group | Citation |

|---|---|---|---|---|

| Hydroxyproline Content | Bleomycin-induced | Significant reduction | Vehicle | [4][5][6] |

| Fibrotic Score | Silica-induced | Significant reduction | Vehicle | [7] |

| Pathological Changes | Bleomycin-induced | Ameliorated | Vehicle |[4][5] |

Table 2: Effect of Paquinimod on Inflammation and Cellular Infiltration

| Parameter | Animal Model | Paquinimod Effect | Control Group | Citation |

|---|---|---|---|---|

| BALF Neutrophils | Bleomycin-induced | Significant reduction | Vehicle | [4][5][6] |

| BALF Lymphocytes | Bleomycin-induced | Significant reduction | Vehicle | [4][5][6] |

| Inflammation Score | Silica-induced | Significant reduction | Vehicle |[7] |

Table 3: Effect of Paquinimod on Pro-Fibrotic Gene and Protein Expression

| Marker | Analysis Type | Animal Model | Paquinimod Effect | Citation |

|---|---|---|---|---|

| TGF-β | Gene & Protein | Silica-induced | Reduced Expression | [8] |

| α-SMA | Gene & Protein | Silica-induced | Reduced Expression | [8] |

| Vimentin | Gene & Protein | Silica-induced | Reduced Expression | [8] |

| COL1A & COL5A | Gene & Protein | Silica-induced | Reduced Expression | [9] |

| MMP2 & MMP9 | Gene & Protein | Silica-induced | Reduced Expression | [9] |

| Endothelial–Mesenchymal Transition (EndMT) | In vivo analysis | Bleomycin-induced | Suppressed |[4][5][6] |

Modulation of Key Pathogenic Pathways

The anti-fibrotic effects of Paquinimod are linked to its ability to modulate several key cellular processes and signaling pathways implicated in IPF pathogenesis. By inhibiting the S100A9 axis, Paquinimod not only reduces the infiltration of inflammatory cells like neutrophils but also suppresses the endothelial-mesenchymal transition (EndMT), a process where endothelial cells acquire a mesenchymal phenotype and contribute to the fibroblast population.[4][5][6] Furthermore, this inhibition leads to a downstream reduction in the expression of potent pro-fibrotic mediators like TGF-β, which are central to the activation of fibroblasts and subsequent collagen deposition.[8]

Conclusion

Preclinical studies provide compelling evidence for the therapeutic potential of Paquinimod in the treatment of idiopathic pulmonary fibrosis. By targeting S100A9, a key DAMP involved in both inflammation and fibrosis, Paquinimod effectively ameliorates pathological changes in robust animal models of the disease.[3][4] It significantly reduces collagen deposition, decreases inflammatory cell infiltration into the lungs, and suppresses critical pro-fibrotic processes such as EndMT.[4][5][6] Given that the safety and pharmacokinetics of Paquinimod have been established in human clinical trials for other autoimmune conditions, these preclinical findings strongly support its further investigation as a novel treatment for IPF.[3][5][6]

References

- 1. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pu… [ouci.dntb.gov.ua]

- 4. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetics of Paquinimod in Lupus-Prone Mice

This guide provides a comprehensive overview of the pharmacokinetics of Paquinimod, a quinoline-3-carboxamide derivative with immunomodulatory properties, specifically in the context of lupus-prone mouse models. It is intended for researchers, scientists, and drug development professionals working on novel therapies for systemic lupus erythematosus (SLE).

Core Findings on Paquinimod's Pharmacokinetics and Efficacy

Paquinimod has demonstrated efficacy in inhibiting disease progression in lupus-prone MRL-lpr/lpr mice, with effects comparable to established treatments like prednisolone and mycophenolate mofetil.[1][2] Studies have highlighted its steroid-sparing potential and significant positive effects on disease manifestations and serological markers.[1][2] The pharmacokinetic properties of Paquinimod in preclinical models have been successfully translated to establish a safe clinical dose range for human studies.[1][2] In patients with SLE, Paquinimod has shown linear pharmacokinetics suitable for once-daily oral administration.[1][2]

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for Paquinimod in MRL-lpr/lpr mice.

| Dosage (in drinking water) | Resulting Blood Level (µmol/L) |

| 0.04 mg/kg/day | 0.03 |

| 0.2 mg/kg/day | 0.17 |

Data extracted from a pharmacokinetic study cited in a study on neutrophilic asthma.[3]

Experimental Protocols

Detailed methodologies for key experiments involving Paquinimod in lupus-prone mice are outlined below.

Animal Model and Treatment

-

Animal Model: Lupus-prone MRL-lpr/lpr mice are a commonly used model for studying the efficacy of potential SLE treatments.[1][2]

-

Drug Administration: Paquinimod is typically administered orally, mixed in the drinking water, at varying doses (e.g., 0.1, 1, 10, and 25 mg/kg/day).[3][4]

-

Treatment Duration: The treatment period can range from several weeks to months, depending on the study's objectives. For instance, in some studies, treatment is administered for 8 weeks.[4]

Efficacy Assessment

-

Disease Activity: Disease progression is monitored by observing clinical signs of lupus, such as skin lesions and glomerulonephritis.

-

Serological Markers: Blood samples are collected to analyze levels of autoantibodies, such as anti-double-stranded DNA (dsDNA) antibodies, which are hallmarks of SLE.

-

Histopathology: At the end of the study, tissues such as the kidneys and skin are collected for histological examination to assess the extent of inflammation and tissue damage.

Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected at various time points after drug administration to determine the concentration of Paquinimod.

-

Analytical Method: The concentration of Paquinimod in the blood is typically measured using techniques like liquid chromatography-mass spectrometry (LC-MS).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Paquinimod

Paquinimod's mechanism of action involves the inhibition of the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule.[5][6][7] S100A9 is a ligand for Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[3][6][8] By binding to S100A9, Paquinimod prevents its interaction with these receptors, thereby inhibiting downstream inflammatory signaling pathways, such as the activation of NF-κB and the production of pro-inflammatory cytokines.[3][6]

Caption: Paquinimod inhibits the S100A9-TLR4/RAGE signaling pathway.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Paquinimod in lupus-prone mice.

Caption: A typical experimental workflow for Paquinimod pharmacokinetic studies.

References

- 1. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Paquinimod attenuates retinal injuries by suppressing the S100A9/TLR4 signaling in an experimental model of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for dissolving Paquinimod-d5-1 for in vitro and in vivo studies.

Application Note and Protocol: Dissolving Paquinimod-d5-1 for Research

Audience: Researchers, scientists, and drug development professionals.

Introduction Paquinimod is a quinoline-3-carboxamide derivative with potent immunomodulatory properties.[1] It functions as a specific inhibitor of the S100A9 protein, a member of the S100 family of calcium-binding proteins.[2][3][4] By binding to S100A9, Paquinimod prevents its interaction with key proinflammatory receptors, including Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[5][6] This mechanism of action allows Paquinimod to modulate the activity of myeloid cells, making it a compound of interest in studies of autoimmune diseases, inflammation, and fibrosis.[1][6][7][8] this compound is a deuterated analog of Paquinimod, which is often utilized as a tracer or as an internal standard for quantitative mass spectrometry-based analyses.[9]

Given that Paquinimod is sparingly soluble in aqueous solutions, establishing a proper dissolution protocol is critical for ensuring experimental reproducibility and obtaining accurate data in both in vitro and in vivo settings.[10] This document provides detailed protocols for the preparation of this compound solutions for research applications.

Physicochemical & Solubility Data

This compound is supplied as a solid and should be handled with care, following standard laboratory safety procedures.[10] Its solubility is highly dependent on the solvent system used. The data below, based on the parent compound Paquinimod, serves as a reliable guide for its deuterated analog.

Table 1: Solubility of Paquinimod in Common Laboratory Solvents

| Solvent | Approximate Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 15 - 70 mg/mL | [2][4][8][10] |

| Dimethylformamide (DMF) | ~20 mg/mL | [8][10] |

| Ethanol | 3 - 17 mg/mL | [4][8][10] |

| Water | Insoluble | [2][4] |

| DMF:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [8][10] |

Note: Hygroscopic solvents like DMSO can have reduced solubilizing capacity if they have absorbed moisture. It is recommended to use a fresh, unopened vial of high-purity DMSO for preparing stock solutions.[4]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions for In Vitro Use

This protocol is for creating a concentrated stock solution, typically in DMSO, which can be aliquoted and stored for later dilution into cell culture media.

Materials:

-

This compound solid

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Inert gas (e.g., Argon or Nitrogen) (Optional but recommended)[10]

-

Vortex mixer and/or sonicator

Method:

-

Weigh the desired amount of this compound solid in a sterile tube.

-

Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).

-

Vortex the solution thoroughly. If the solid does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[2][3]

-

(Optional) To enhance stability, briefly purge the headspace of the tube with an inert gas before capping tightly.[10]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots as recommended in the "Storage and Stability" section.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Method:

-

Thaw a single aliquot of the this compound DMSO stock solution.

-

Serially dilute the stock solution with the desired sterile aqueous buffer or cell culture medium to achieve the final working concentration.

-

Crucially , ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells being studied, typically below 0.5% and ideally below 0.1%. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

-

As Paquinimod is sparingly soluble in aqueous solutions, it is recommended to prepare these working solutions fresh and use them immediately. Do not store aqueous solutions for more than one day.[10]

Protocols for In Vivo Studies

Formulations for animal studies require careful preparation to ensure bioavailability and minimize solvent toxicity. It is recommended to prepare these formulations fresh on the day of use.[3]

Table 2: Recommended Formulations for In Vivo Rodent Studies

| Formulation Components (Volumetric Ratio) | Max Solubility | Administration Route | Source |

| A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Oral Gavage | [2][3] |

| B: 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Oral Gavage | [2][3] |

| C: Water (pH adjusted to 7.5) | Variable | Drinking Water | [5] |

Protocol 3: Preparation of Formulation A for Oral Gavage

This multi-component vehicle is designed to create a clear solution for oral administration.

Method (Example for 1 mL total volume):

-

Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.[3]

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.[3]

-

Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.[3]

-

The final solution should be clear. Use immediately after preparation.[3][4]

Protocol 4: Preparation of Formulation C for Administration in Drinking Water

This method is suitable for long-term dosing studies.

Method:

-

Dissolve the calculated total daily dose of this compound in a minimal amount of a suitable solvent (such as DMSO) first, or directly in the drinking water if solubility allows for the desired concentration.

-

Add this solution to the total volume of drinking water required for the study period.

-

Adjust the pH of the final solution to ~7.5.[5]

-

Mix thoroughly. This may result in a suspension. Ensure the solution is agitated regularly if administered in water bottles to prevent settling.

-

Prepared medicated water should be stored at 4°C and used within one month.[5]

Mechanism of Action: Paquinimod Inhibition of S100A9 Signaling

Paquinimod exerts its immunomodulatory effects by directly binding to the S100A9 protein. This prevents S100A9 from activating downstream signaling cascades through cell surface receptors like TLR4 and RAGE, which are implicated in inflammatory and fibrotic processes.

Caption: Paquinimod inhibits the S100A9 protein, blocking its interaction with TLR4 and RAGE.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

-

Solid Compound: Store at -20°C for long-term stability (≥4 years).[10]

-

Stock Solutions (in organic solvent): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][9] Avoid repeated freeze-thaw cycles.[9]

-

Aqueous Working Solutions: These solutions are not recommended for storage. Prepare fresh and use within the same day.[10]

Safety Precautions

This material should be considered hazardous until further information is available.[10] Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[10] Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

- 1. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols: Utilizing Paquinimod to Mitigate Inflammatory Cell Influx in Experimental Autoimmune Encephalomyelitis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of Paquinimod, a quinoline-3-carboxamide derivative, in reducing the influx of inflammatory cells in the central nervous system (CNS) during experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. Paquinimod targets the S100A9 protein, thereby inhibiting its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1] This interference with key inflammatory signaling pathways leads to a significant reduction in the infiltration of myeloid cells into the CNS, ameliorating the clinical signs of EAE.[1][2] These notes offer detailed experimental procedures, data presentation, and visual aids to facilitate the application of Paquinimod in a research setting.

Introduction

Experimental autoimmune encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system that serves as a valuable model for studying the pathogenesis of multiple sclerosis. A key event in the progression of EAE is the infiltration of peripheral immune cells, including inflammatory monocytes and dendritic cells, into the CNS, which drives inflammation and subsequent neuronal damage.

Paquinimod is an orally active immunomodulatory compound that has demonstrated efficacy in various autoimmune and inflammatory disease models.[1][2] Its primary mechanism of action involves binding to the S100A9 protein, a member of the S100 family of calcium-binding proteins.[3] By binding to S100A9, Paquinimod allosterically inhibits its interaction with TLR4 and RAGE, two key pattern recognition receptors involved in the innate immune response.[1][3] This inhibition disrupts downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, ultimately reducing the recruitment of inflammatory cells to the site of inflammation.[4]

Data Presentation

The following tables summarize the quantitative data on the effect of Paquinimod on the influx of inflammatory cells into the CNS in EAE models.

Table 1: Effect of Paquinimod on Inflammatory Cell Infiltration in the CNS of EAE Mice

| Cell Population | Treatment Group | Mean Cell Number (± SEM) per Brain/Spinal Cord | Percentage Reduction vs. Vehicle | Reference |

| Inflammatory Monocytes (CD45hiCD11b+Ly6Chi) | Vehicle | 1.5 x 105 (± 0.2 x 105) | - | [5] |

| Paquinimod | 0.5 x 105 (± 0.1 x 105) | 66.7% | [5] | |

| Monocyte-derived Dendritic Cells (CD45hiCD11b+CD11c+) | Vehicle | 0.8 x 105 (± 0.15 x 105) | - | [1] |

| Paquinimod | 0.3 x 105 (± 0.08 x 105) | 62.5% | [1] | |

| Neutrophils (CD45hiCD11b+Ly6G+) | Vehicle | 2.1 x 104 (± 0.4 x 104) | - | [5] |

| Paquinimod | 1.2 x 104 (± 0.3 x 104) | 42.9% | [5] |

Note: The data presented are representative values compiled from published studies and may vary depending on the specific experimental conditions.

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in C57BL/6 mice.

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

Isoflurane for anesthesia

Procedure:

-

Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. A common ratio is 1:1 (v/v). For example, dissolve MOG35-55 in sterile PBS at a concentration of 2 mg/mL. Mix equal volumes of the MOG35-55 solution and CFA by vortexing or sonication until a stable, thick white emulsion is formed. A successful emulsion will not separate upon standing for 30 minutes.

-

Immunization: Anesthetize the mice using isoflurane. Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion, distributing it over two sites on the flank. Each mouse should receive a total of 100-200 µg of MOG35-55.

-

Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 200 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from Day 7 post-immunization. Use a standard scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

Paquinimod Treatment Protocol

Paquinimod can be administered orally, typically dissolved in the drinking water.

Materials:

-

Paquinimod (ABR-215757)

-

Sterile drinking water

Procedure:

-

Preparation of Paquinimod Solution: Dissolve Paquinimod in the drinking water at a concentration that will deliver the desired daily dose. A typical dose for EAE studies ranges from 1 to 25 mg/kg/day.[6][7] The concentration in the water should be calculated based on the average daily water consumption of the mice (approximately 3-5 mL per mouse). Protect the Paquinimod-containing water from light.

-

Treatment Administration:

-

Prophylactic Treatment: Start administering Paquinimod in the drinking water from the day of immunization (Day 0) or a few days prior.

-

Therapeutic Treatment: Begin Paquinimod administration upon the onset of clinical signs of EAE.

-

-

Monitoring: Replace the Paquinimod-containing water every 2-3 days to ensure stability and accurate dosing. Monitor the daily water consumption to ensure the mice are receiving the intended dose.